molecular formula C7H6F3N B12957726 6-(Difluoromethyl)-3-fluoro-2-methylpyridine

6-(Difluoromethyl)-3-fluoro-2-methylpyridine

Cat. No.: B12957726
M. Wt: 161.12 g/mol
InChI Key: KEIHIOPOVLZQFW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce different functional groups onto the pyridine ring .

Scientific Research Applications

6-(Difluoromethyl)-3-fluoro-2-methylpyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Difluoromethyl)-3-fluoro-2-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a hydrogen bond donor and its increased lipophilicity make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

6-(difluoromethyl)-3-fluoro-2-methylpyridine

InChI

InChI=1S/C7H6F3N/c1-4-5(8)2-3-6(11-4)7(9)10/h2-3,7H,1H3

InChI Key

KEIHIOPOVLZQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(F)F)F

Origin of Product

United States

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